Acetoxymethyltriethoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethoxysilylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O5Si/c1-5-12-15(13-6-2,14-7-3)8-11-9(4)10/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVDSUBFYNSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468089 | |
| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-83-1 | |
| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Acetoxymethyltriethoxysilane
Advanced Synthetic Routes to Acetoxymethyltriethoxysilane and Related Organotrialkoxysilanes
The synthesis of functionalized organotrialkoxysilanes, such as this compound, is pivotal for the development of advanced materials. These compounds serve as crucial intermediates and building blocks in a variety of applications, leveraging the dual reactivity of their organic and inorganic functionalities.
Direct Synthesis Approaches for Organosilicon Compounds
While the term "direct synthesis" in organosilicon chemistry often refers to the Rochow-Müller process for producing methylchlorosilanes, the synthesis of more complex organoalkoxysilanes like this compound typically involves multi-step approaches. However, the principles of direct and efficient bond formation are central to these methodologies.
One of the most common and direct methods for introducing the acetoxymethyl group onto a silicon atom involves the nucleophilic substitution of a leaving group on a silicon precursor with an acetate (B1210297) nucleophile. A primary route to this compound is the reaction of chloromethyltriethoxysilane with a suitable acetate salt, such as potassium acetate or sodium acetate. This reaction proceeds via an SN2 mechanism, where the acetate anion displaces the chloride ion from the chloromethyl group.
The general reaction can be represented as:
ClCH₂Si(OCH₂CH₃)₃ + CH₃COO⁻K⁺ → CH₃COOCH₂Si(OCH₂CH₃)₃ + KCl
This method is favored for its relatively high yields and the availability of the starting materials. The choice of solvent is critical to ensure the solubility of the acetate salt and to facilitate the nucleophilic attack. Polar aprotic solvents are often employed to enhance the reactivity of the nucleophile.
Another direct approach to forming silicon-carbon bonds is through hydrosilylation. This involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, typically catalyzed by a transition metal complex. While not a direct route to this compound from simple precursors, it is a fundamental method for creating a wide array of organofunctional alkoxysilanes. For instance, an allyl acetate could potentially be hydrosilylated with triethoxysilane (B36694) to yield a related acetoxypropyltriethoxysilane, showcasing the versatility of this approach in generating functionalized silanes.
The following table summarizes key aspects of these direct synthesis approaches:
| Synthesis Approach | Precursors | Key Reaction Type | Advantages | Challenges |
| Nucleophilic Substitution | Chloromethyltriethoxysilane, Acetate Salt (e.g., Potassium Acetate) | SN2 | High yield, Readily available precursors | Requires careful control of reaction conditions, Potential for side reactions |
| Hydrosilylation | Triethoxysilane, Unsaturated Acetate (e.g., Allyl Acetate) | Catalytic Addition | High atom economy, Versatile for various functional groups | Requires a catalyst, Potential for side reactions (e.g., isomerization) |
Mechanistic Investigations of Hydrolysis and Condensation Reactions of this compound
The utility of this compound as a coupling agent and in sol-gel processes is fundamentally dependent on its hydrolysis and subsequent condensation reactions. These processes lead to the formation of silanol (B1196071) groups and ultimately a stable siloxane network.
Kinetic and Thermodynamic Aspects of Silanol Formation from this compound
The hydrolysis of this compound involves the cleavage of the silicon-ethoxy (Si-OEt) bonds by water to form silanol (Si-OH) groups and ethanol. This reaction is typically catalyzed by either an acid or a base.
CH₃COOCH₂Si(OCH₂CH₃)₃ + 3H₂O ⇌ CH₃COOCH₂Si(OH)₃ + 3CH₃CH₂OH
The hydrolysis proceeds in a stepwise manner, with the successive replacement of ethoxy groups by hydroxyl groups. The rate of each step can be influenced by steric and electronic effects. The presence of the acetoxymethyl group can influence the electron density at the silicon center, thereby affecting the rate of nucleophilic attack by water.
Kinetic Studies: The kinetics of hydrolysis for organotrialkoxysilanes are generally found to be pseudo-first-order with respect to the silane (B1218182) concentration when water is in large excess. The rate of hydrolysis is significantly influenced by the pH of the reaction medium.
Acid Catalysis: Under acidic conditions, the ethoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water. The reaction rate is generally faster at lower pH values.
Base Catalysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of the ethoxy group. The rate of hydrolysis typically increases with increasing pH.
Pathways for Siloxane Linkage Formation: Si-O-Si, Si-O-C-Si, and Si-C-O-C-Si Bridge Mechanisms
Following the formation of silanol groups, condensation reactions occur to form a polymeric network. The primary and most well-understood pathway is the formation of siloxane (Si-O-Si) linkages.
Si-O-Si Bridge Formation: This occurs through two main condensation pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol. ≡Si-OH + CH₃CH₂O-Si≡ → ≡Si-O-Si≡ + CH₃CH₂OH
The relative rates of these condensation reactions are also dependent on the reaction conditions, such as pH, catalyst, and solvent.
Potential for Si-O-C-Si and Si-C-O-C-Si Bridge Mechanisms: The presence of the acetoxymethyl group introduces the possibility of alternative condensation pathways, although these are generally considered less favorable than the formation of robust Si-O-Si bonds.
Si-O-C-Si Linkage: The formation of a Si-O-C-Si bridge would likely involve the reaction of a silanol group with the carbonyl group of the acetate moiety or the cleavage of the C-O bond within the acetoxymethyl group. While theoretically possible under certain conditions (e.g., high temperatures or specific catalysis), this pathway is not commonly reported for the hydrolysis and condensation of this compound under typical sol-gel or surface treatment conditions. The stability of the Si-O-Si bond generally makes its formation the dominant pathway.
Si-C-O-C-Si Bridge: The formation of a Si-C-O-C-Si linkage is even less probable. This would necessitate the cleavage of the Si-C bond, which is generally stable under hydrolysis conditions, and the subsequent formation of new carbon-oxygen and silicon-carbon bonds. Such rearrangements are energetically unfavorable and are not considered a significant pathway in the condensation of this compound.
Influence of Reaction Conditions on Hydrolytic Stability and Condensation Polymerization
The hydrolytic stability of this compound and the rate and structure of the resulting condensation polymer are highly dependent on several reaction parameters.
| Reaction Condition | Effect on Hydrolysis | Effect on Condensation |
| pH | Rate is minimized near neutral pH and increases under acidic or basic conditions. | Rate is generally slowest in the acidic range (pH 2-4) and increases at higher pH. |
| Temperature | Rate increases with increasing temperature, following the Arrhenius equation. | Rate increases with increasing temperature, leading to faster gelation or network formation. |
| Water/Silane Ratio | Higher water concentrations generally increase the rate of hydrolysis. | Can influence the extent of condensation and the structure of the resulting polymer. |
| Solvent | The type and concentration of co-solvent can affect the solubility of the silane and the accessibility of water, thus influencing the reaction rates. | Can affect the aggregation and morphology of the forming polymer network. |
| Catalyst | Acids and bases significantly accelerate the hydrolysis rate. | The same catalysts generally also accelerate the condensation reactions. |
Hydrolytic Stability: The term "hydrolytic stability" can refer to the resistance of the unhydrolyzed silane to react with water or the stability of the resulting siloxane bonds in the cured material. In solution, the hydrolytic stability of this compound is low in the presence of water and a catalyst. The stability of the final polysiloxane network is generally high due to the strength of the Si-O-Si bonds, although it can be susceptible to hydrolysis under extreme pH conditions.
Condensation Polymerization: The conditions under which hydrolysis and condensation occur dictate the structure of the final polymer.
Acid-catalyzed condensation tends to produce more linear or randomly branched polymers. This is because the condensation rate is relatively slow compared to the hydrolysis rate, allowing for the formation of smaller, more mobile species that can link together.
Base-catalyzed condensation typically leads to more highly branched and particulate structures. In this case, the condensation rate is faster, and condensation tends to occur around nucleation sites, leading to the growth of larger, more cross-linked clusters.
By carefully controlling these reaction conditions, it is possible to tailor the properties of the materials derived from this compound, from coatings and adhesives to the porous structure of sol-gel materials.
Reaction Mechanisms and Chemical Transformations Involving Acetoxymethyltriethoxysilane
Fundamental Studies of Reactivity and Functional Group Interconversions
The reactivity of Acetoxymethyltriethoxysilane is fundamentally governed by the susceptibility of the silicon-oxygen bonds to hydrolysis and the potential for transformations of the acetoxymethyl group.
The primary reaction of this compound is hydrolysis, where the ethoxy groups (-OCH2CH3) react with water. This reaction can be catalyzed by either acids or bases. unm.edu
Under acidic conditions, the oxygen atom of an ethoxy group is protonated, making it a better leaving group (ethanol). A water molecule can then attack the more electrophilic silicon atom. This process is reversible and can be described by the following general steps for an alkoxysilane:
Acid-Catalyzed Hydrolysis Mechanism chemguide.co.ukyoutube.com
Protonation: An ethoxy group is protonated by an acid catalyst (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the silicon center.
Deprotonation: A proton is removed from the attacking water molecule, forming a silanol (B1196071) (Si-OH) group and regenerating the acid catalyst.
Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, which can accommodate a fifth bond in a transient state. This is followed by the departure of an ethoxide anion.
Base-Catalyzed Hydrolysis Mechanism unm.eduucalgary.ca
Nucleophilic Attack: A hydroxide ion attacks the silicon atom.
Leaving Group Departure: An ethoxide ion is displaced, forming a silanolate anion.
Protonation: The silanolate anion is protonated by water to form the silanol group.
Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation reactions with other silanols or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds. scispace.com This condensation is the basis for the formation of polysiloxane networks.
Functional group interconversions involving the acetoxymethyl group of this compound are also possible. The acetoxy group can potentially be displaced by other nucleophiles, although this is less common than the hydrolysis of the ethoxy groups. Organosilanes, in general, are utilized as protecting groups for alcohols, amines, thiols, and carboxylic acids due to the ability to introduce and remove the silyl (B83357) group under specific conditions. gelest.comfishersci.ca The acetoxymethyl group itself can be used as a protecting group in organic synthesis, which is cleaved by intracellular esterases in biological systems. researchgate.net
Role of this compound in Crosslinking Phenomena
This compound plays a crucial role as a crosslinking agent, particularly in the curing of silicone polymers to form elastomers. This is most prominently observed in Room Temperature Vulcanizing (RTV) silicone sealants. premierbuildingsolutions.netpenosil.com
In these systems, the base polymer is typically a hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS). honormuch.com this compound, along with other acetoxysilanes, acts as a crosslinker. The curing process is initiated by exposure to atmospheric moisture. premierbuildingsolutions.netbilinmfg.com
The mechanism involves the hydrolysis of the ethoxy and acetoxy groups on the silane (B1218182). The acetoxy groups react with moisture to release acetic acid, which gives acetoxy-cure sealants their characteristic vinegar-like odor. premierbuildingsolutions.netpenosil.com The hydrolysis of the ethoxy groups produces ethanol. The resulting silanol groups on the crosslinker then condense with the hydroxyl end-groups of the PDMS chains and with each other. This series of condensation reactions leads to the formation of a three-dimensional crosslinked network of siloxane bonds (Si-O-Si), transforming the liquid polymer into a solid, elastic material. honormuch.comresearchgate.net
n R-Si(OR')₃ + n HO-PDMS-OH → [R-SiO₁.₅]₂n + n HO-PDMS-O-PDMS-OH + 3n R'OH
The properties of the final cured silicone elastomer, such as hardness, elasticity, and adhesion, are influenced by the type and concentration of the crosslinking agent. The trifunctional nature of this compound allows for the formation of a dense crosslinked network. By controlling the amount of crosslinker, the crosslink density of the resulting polymer can be tailored to achieve desired mechanical properties. libretexts.org
Catalytic Aspects in Reactions Mediated by this compound
While this compound is primarily known as a crosslinking agent and surface modifier, its involvement in catalytic processes is an area of interest, particularly in the broader context of organosilane chemistry.
Organosilanes can be involved in catalysis in several ways: as catalysts themselves, as ligands for metal catalysts, or as precursors for catalyst supports. gelest.com While direct catalytic activity of this compound is not widely reported, its functional groups allow for its integration into catalytic systems.
In homogeneous catalysis , organosilicon compounds can act as ligands that modify the activity and selectivity of metal catalysts. researchgate.net The specific structure of this compound does not lend itself to typical ligand applications without prior modification.
In heterogeneous catalysis , silanes are extensively used to modify the surface of catalyst supports like silica (B1680970) or alumina. gelest.comnih.govnih.gov this compound can be used to functionalize these surfaces. The triethoxysilyl group can react with surface hydroxyl groups to covalently bond the molecule to the support. gelest.com The acetoxymethyl group can then be further modified to introduce catalytically active sites. This surface modification can influence the interaction between the support and the active catalytic species, a phenomenon known as metal-support interaction, which is crucial for catalytic performance. rsc.org
The elucidation of active sites and reaction pathways in systems involving silanes often requires a combination of experimental and computational techniques. researchgate.netlsu.eduescholarship.orgchemrxiv.org For instance, in the context of surface-supported catalysts, the silane modifier can create specific binding sites for metal nanoparticles or complexes. researchgate.net
While there is no direct evidence of this compound acting as a catalyst, the principles of catalysis by organosilanes can be considered. For example, some silicon compounds have been investigated for their ability to catalyze reactions such as transesterification. gelest.com It is plausible that under certain conditions, the silanol groups formed from the hydrolysis of this compound could exhibit weak catalytic activity.
More significantly, organotin compounds, such as dibutyltin (B87310) dilaurate, are often used as catalysts in conjunction with acetoxysilanes for the crosslinking of silicone polymers. paint.orgsinosil.comreaxis.comadhesivesmag.com The tin catalyst facilitates the condensation reaction between silanols and alkoxysilanes. The mechanism is believed to involve the formation of an organotin hydroxide as the active catalytic species, which then reacts with the silane to form an organotin silanolate. This intermediate readily reacts with water or other silanols to form siloxane bonds and regenerate the catalyst. adhesivesmag.com
Advanced Applications in Materials Science and Engineering
Development of Organic-Inorganic Hybrid Materials and Nanocomposites
The ability of Acetoxymethyltriethoxysilane to form stable covalent bonds with both inorganic and organic precursors makes it an invaluable component in the synthesis of hybrid materials and nanocomposites. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) at the nanoscale.
The sol-gel process is a cornerstone technique for synthesizing organic-inorganic hybrid materials from molecular precursors. For this compound, this process involves two primary reactions: hydrolysis and condensation.
Initially, the ethoxy groups (-OC2H5) of the silane (B1218182) undergo hydrolysis in the presence of water, often catalyzed by an acid or a base, to form reactive silanol (B1196071) groups (-Si-OH). Concurrently, or subsequently, these silanol groups undergo condensation reactions with each other or with other hydrolyzed precursors to form stable siloxane bridges (-Si-O-Si-). This process leads to the gradual evolution of a sol (a colloidal suspension of particles) into a gel (a three-dimensional network).
The reaction conditions, such as pH, water-to-silane ratio, catalyst, solvent, and temperature, play a critical role in determining the kinetics of hydrolysis and condensation, and consequently, the structure and properties of the final material. For instance, acid catalysis typically leads to faster hydrolysis and slower condensation, resulting in more linear or weakly branched polymer-like networks. Conversely, base catalysis promotes slower hydrolysis and faster condensation, leading to more highly cross-linked and particulate or colloidal structures.
The acetoxymethyl group can be preserved during the sol-gel process, becoming an integral part of the final hybrid material and imparting specific functionalities. Alternatively, it can be chemically modified before or after the sol-gel reaction to introduce other desired organic functionalities.
Key Parameters in Sol-Gel Processing of this compound:
| Parameter | Effect on the Sol-Gel Process | Resulting Material Properties |
| pH | Influences the rates of hydrolysis and condensation reactions. | Affects the network structure (linear vs. branched), porosity, and density. |
| Water/Silane Ratio | Determines the extent of hydrolysis. | Impacts the degree of cross-linking and the final material's mechanical properties. |
| Catalyst (Acid/Base) | Accelerates the hydrolysis and/or condensation reactions. | Controls the gelation time and the morphology of the resulting network. |
| Solvent | Affects the solubility of precursors and the homogeneity of the sol. | Influences the porosity and surface area of the final dried gel (xerogel or aerogel). |
| Temperature | Influences the reaction kinetics. | Can affect the rate of gelation and the final structure of the material. |
This compound is frequently incorporated into various polymer matrices to enhance their properties and create advanced composite materials. It can be introduced into the polymer in several ways: as a comonomer during polymerization, as a cross-linking agent, or as a surface modifier for fillers that are then dispersed within the polymer matrix.
When used as a comonomer, the acetoxymethyl group can participate in the polymerization reaction, while the triethoxysilyl groups can undergo subsequent hydrolysis and condensation to form an inorganic silica (B1680970) or polysiloxane network within the organic polymer matrix. This in-situ formation of an inorganic phase leads to a true organic-inorganic hybrid material with improved thermal stability, mechanical strength, and barrier properties.
Illustrative Example: Enhancement of PMMA and Epoxy Resins
The integration of organosilanes, such as this compound, into polymers like poly(methyl methacrylate) (PMMA) and epoxy resins has been shown to significantly improve their properties. For instance, the in-situ polymerization of silanes within a PMMA matrix can lead to composites with a higher plateau modulus above the glass transition temperature of the PMMA. mdpi.com Similarly, in epoxy resins, silane coupling agents are used to promote adhesion for composites, coatings, and adhesives, leading to improved dispersibility of fillers, increased mechanical properties, and enhanced humidity resistance.
Table of Expected Mechanical Property Improvements in Polymer Composites with Silane Integration:
| Property | Expected Improvement | Underlying Mechanism |
| Tensile Strength | Increase | Enhanced stress transfer from the polymer matrix to the filler due to improved interfacial adhesion. |
| Flexural Modulus | Increase | Increased stiffness of the composite material resulting from the rigid inorganic network and strong interfacial bonding. |
| Impact Strength | Increase | Improved energy dissipation at the filler-matrix interface, preventing crack propagation. |
| Hardness | Increase | Contribution from the hard inorganic silica or polysiloxane phase. |
| Thermal Stability | Increase | The presence of the inorganic component raises the degradation temperature of the composite. |
Beyond bulk materials and composites, this compound and related organotrialkoxysilanes are instrumental in the bottom-up fabrication of highly defined nanoscale architectures.
Cage Compounds (Silsesquioxanes): The controlled hydrolysis and condensation of trifunctional silanes like this compound can lead to the formation of polyhedral oligomeric silsesquioxanes (POSS). These are well-defined, cage-like molecules with a silica-like core and organic groups on the periphery. The general formula for silsesquioxanes is (RSiO1.5)n, where 'R' is an organic substituent. The synthesis of these cage structures often requires precise control over reaction conditions to favor intramolecular condensation, leading to closed cage structures rather than extended networks. nih.govscienceopen.com These POSS molecules can then be used as nanoscale building blocks for creating new hybrid materials with precisely controlled structures and properties.
Cerasomes: Cerasomes are a class of organic-inorganic hybrid vesicles that mimic the structure of liposomes but with a silicate-based surface. They are formed through the self-assembly of amphiphilic organoalkoxysilanes in an aqueous environment, followed by the sol-gel reaction of the silane headgroups on the vesicle surface. This creates a robust, cross-linked siloxane network on the surface of the vesicle, enhancing its stability compared to conventional liposomes. While not directly synthesized from this compound, the principles of their formation are applicable to functionalized organoalkoxysilanes.
Nanopatterned Materials: this compound can be used to create nanopatterned surfaces through techniques such as soft lithography and self-assembly. By controlling the deposition and reaction of the silane on a substrate, it is possible to create patterns of varying surface chemistry and topography at the nanoscale. These nanopatterned surfaces have applications in areas such as microelectronics, photonics, and biotechnology.
Surface Modification and Interfacial Engineering
The ability of this compound to react with and form covalent bonds with a variety of surfaces makes it a powerful tool for surface modification and interfacial engineering. By carefully selecting the silane and the deposition conditions, the surface properties of a material can be precisely tailored for specific applications.
The process of modifying a surface with a silane coupling agent like this compound generally involves several steps:
Hydrolysis: The triethoxysilyl groups of the silane are first hydrolyzed in the presence of water to form reactive silanol groups (-Si-OH). This step is often performed in a solution containing a small amount of water and a catalyst.
Condensation: The newly formed silanol groups can then condense with each other to form oligomeric siloxanes.
Adsorption: The silanols and oligomers physically adsorb onto the substrate surface, often through hydrogen bonding with surface hydroxyl groups (e.g., on glass, metal oxides, or other siliceous materials).
Grafting (Covalent Bonding): Upon heating or curing, the adsorbed silanols undergo a condensation reaction with the hydroxyl groups on the substrate surface, forming stable, covalent Si-O-Substrate bonds. This process grafts the silane molecules onto the surface.
Cross-linking: The silane molecules grafted to the surface can also undergo further condensation with adjacent silane molecules, forming a cross-linked polysiloxane layer on the substrate.
The thickness and structure of the resulting silane layer can be controlled by factors such as the concentration of the silane solution, the reaction time, the temperature, and the amount of water present.
By grafting this compound onto a surface, its characteristics can be significantly altered. The acetoxymethyl group, being relatively polar, can increase the hydrophilicity and surface energy of an otherwise nonpolar surface. This can improve wettability and adhesion to polar liquids and polymers.
Furthermore, the acetoxymethyl group can serve as a reactive handle for the subsequent attachment of other molecules. For example, the acetate (B1210297) group can be hydrolyzed to a hydroxyl group, which can then be used in a variety of chemical reactions to immobilize biomolecules, catalysts, or other functional moieties. This versatility allows for the creation of surfaces with highly specific functionalities.
Table of Surface Properties Modified by this compound:
| Surface Property | Change upon Modification | Application |
| Wettability | Can be increased (made more hydrophilic) | Improved adhesion, biocompatibility, anti-fogging coatings |
| Surface Energy | Can be increased | Enhanced bonding to polar polymers and coatings |
| Adhesion | Improved to polar substrates and coatings | Adhesion promoter in composites, paints, and adhesives |
| Biocompatibility | Can be improved by subsequent functionalization | Immobilization of biomolecules for biosensors and biomedical implants |
| Chemical Reactivity | Introduces reactive sites for further functionalization | Covalent attachment of specific molecules to tailor surface function |
The ability to precisely control surface properties at the molecular level is critical for a wide range of advanced technologies, from the development of high-performance composites to the creation of sophisticated biomedical devices. This compound, with its dual functionality, provides a versatile platform for achieving this control.
Enhancement of Adhesion and Interfacial Bonding in Heterogeneous Systems
This compound, as a bifunctional organosilane, is theoretically well-suited to act as a coupling agent to improve adhesion between inorganic substrates and organic polymer matrices. osisilicones.comtcichemicals.com The fundamental mechanism for this enhancement involves a dual-reactivity process. nih.govzmsilane.com
First, the three ethoxy groups (–OCH₂CH₃) attached to the silicon atom are hydrolyzable. In the presence of water, these groups undergo hydrolysis to form reactive silanol groups (Si–OH). nih.govmdpi.com This reaction can be catalyzed by acids or bases. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable, covalent oxane bonds (e.g., Si–O–Substrate). nih.govgelest.com This process anchors the silane molecule securely to the inorganic surface.
Second, the acetoxymethyl group (–CH₂OOCCH₃) provides compatibility and potential reactivity with an organic polymer matrix. While not as reactive as functional groups like amino or epoxy groups, the ester functionality can enhance adhesion through mechanisms such as hydrogen bonding and dipole-dipole interactions. It can also improve the wetting and compatibility of the polymer resin with the surface-treated inorganic material, reducing interfacial tension and minimizing voids at the interface. researchgate.netncsu.edu In certain polymer systems, the acetoxy group might participate in transesterification reactions, further strengthening the interfacial bond.
Table 1: Functional Groups of this compound and Their Role in Adhesion
| Functional Group | Type | Primary Role in Adhesion | Interacting Materials |
|---|---|---|---|
| Triethoxysilyl | Inorganic-reactive | Hydrolyzes to form silanols, which then form covalent oxane bonds with the substrate. | Inorganic surfaces (glass, silica, metal oxides). gelest.com |
Functional Coatings and Thin Films Derived from this compound
Fabrication of Abrasion-Resistant Coatings
This compound can be utilized as a precursor or co-precursor in the sol-gel process to create abrasion-resistant coatings. nih.govresearchgate.net The sol-gel process involves the hydrolysis of the ethoxy groups to form silanols, followed by a polycondensation reaction where the silanol groups react with each other to form a three-dimensional cross-linked siloxane (Si–O–Si) network. mdpi.comresearchgate.net
When used in a coating formulation, this compound contributes to the formation of a hard, dense, and inorganic-like silica network upon curing. This network structure is inherently resistant to scratching and mechanical wear. unime.itsol-gel.net The presence of the organic acetoxymethyl group within the network can modify the final properties of the coating. It can impart a degree of flexibility to the otherwise brittle silica matrix, which can improve crack resistance and adhesion to the underlying substrate, particularly on plastics like polycarbonate. nih.gov
The performance of such coatings depends on formulation parameters like the concentration of the silane, the water-to-silane ratio, the type of catalyst used, and the curing temperature. By co-polymerizing this compound with other silanes, such as Tetraethoxysilane (TEOS) for hardness or alkylsilanes for hydrophobicity, the coating's properties can be precisely tailored. nih.govresearchgate.net Research on similar methyl-modified alkoxysilanes has shown that the incorporation of organic groups can influence mechanical properties like Young's modulus and hardness. nih.gov
Table 2: Predicted Impact of this compound in Sol-Gel Coatings
| Component | Contribution to Coating Properties | Resulting Characteristic |
|---|---|---|
| Siloxane (Si-O-Si) Backbone | Forms a highly cross-linked, rigid 3D network. | Hardness, Scratch Resistance. unime.it |
| Acetoxymethyl Group | Introduces organic character into the inorganic network. | Improved flexibility, reduced internal stress, enhanced adhesion. |
Controlled Deposition Techniques for Monolayer and Multilayer Films
Self-Assembled Monolayers (SAMs)
This compound possesses the necessary chemical structure—a head group with hydrolyzable ethoxy moieties and a specific tail group—to form self-assembled monolayers on hydroxyl-rich surfaces like silicon wafers, glass, or mica. scispace.comrsc.org The formation process involves the chemisorption of the silane from either a liquid or vapor phase onto the substrate. nih.gov
The triethoxysilyl head group first hydrolyzes in the presence of trace surface water, forming silanols. These silanols then form covalent Si-O-Si bonds with the substrate's hydroxyl groups and with adjacent silane molecules, creating a densely packed, organized, and covalently bonded monolayer. mdpi.com The acetoxymethyl tail groups would form the outermost surface of the monolayer, defining its surface properties. This would result in a surface with different chemical and physical characteristics (e.g., wettability, reactivity) compared to the underlying substrate. While extensive research exists for SAMs of alkylsilanes (like Octadecyltrichlorosilane) scispace.combeilstein-journals.org and aminosilanes, specific studies detailing the precise packing and surface energy of an this compound monolayer are not widely documented.
Langmuir-Blodgett (LB) Films
The Langmuir-Blodgett technique allows for the creation of highly ordered thin films by transferring a floating monolayer from a liquid-air interface onto a solid substrate. rsc.org For a molecule to be suitable for LB deposition, it typically needs to be amphiphilic, possessing a hydrophilic head and a hydrophobic tail.
This compound itself is not a classic amphiphile. However, after partial hydrolysis at the air-water interface, the resulting silanol groups (Si-OH) would act as a hydrophilic head, orienting towards the water subphase. The acetoxymethyl and remaining ethoxy groups would act as the more hydrophobic tail, oriented towards the air. By compressing this monolayer on a Langmuir trough, the molecules can be forced into an ordered, condensed phase. researchgate.net This compressed film can then be transferred layer-by-layer onto a solid substrate by vertically dipping and withdrawing the substrate through the interface, allowing for precise control over film thickness and architecture. rsc.org Studies on other organosilanes have demonstrated the feasibility of forming well-organized LB films. researchgate.net
Table 3: Comparison of Film Deposition Techniques for this compound
| Technique | Driving Force | Film Structure | Thickness Control |
|---|---|---|---|
| Self-Assembled Monolayer (SAM) | Covalent bond formation between silane and substrate. mdpi.com | Single layer of molecules chemisorbed to the surface. | Limited to one monolayer. |
Advanced Characterization and Spectroscopic Analysis of Acetoxymethyltriethoxysilane Systems
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are fundamental in elucidating the chemical transformations and structural characteristics of AMTES. They offer non-destructive and highly sensitive means to probe chemical bonds, atomic arrangements, and electronic states.
Infrared and Raman Spectroscopy for Vibrational Analysis of Chemical Bonds
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring chemical reactions by analyzing the vibrational modes of molecules.
Infrared Spectroscopy (IR): The hydrolysis of AMTES can be monitored using IR spectroscopy. For instance, in the analysis of related silanes like 3-Glycidoxypropyltrimethoxysilane (GPTMS), an intense band around 3700 cm⁻¹ indicates the O-H bond of the silanol (B1196071) group formed during hydrolysis. scielo.br The C-H bonds in the alkyl group appear in the 2970-2900 cm⁻¹ region. scielo.br The formation of siloxane (Si-O-Si) bonds, a key step in the condensation process, is indicated by overlapping bands around 1160 cm⁻¹, which also corresponds to the Si-O-C of the alkoxy group. scielo.br The presence of a weak IR absorption at 1745 cm⁻¹ can indicate the presence of residual acetoxymethyl groups in polymers derived from AMTES. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Based on similar silanes) | Significance in AMTES Systems |
| O-H stretch (Silanol) | ~3700 | Indicates hydrolysis of ethoxy groups. |
| C-H stretch (Alkyl) | 2970-2900 | Characteristic of the methyl and ethyl groups. |
| C=O stretch (Acetoxy) | ~1745 | Presence of the original acetoxy functional group. |
| Si-O-Si stretch | ~1160 | Indicates the formation of a polysiloxane network through condensation. |
| Si-O-C stretch | ~1160 | Overlaps with Si-O-Si, represents the ethoxy groups. |
| Si-OH stretch | 960-900 | Confirms the presence of silanol groups. |
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the molecular structure, connectivity, and dynamics of AMTES and its derivatives in both solution and solid states.
¹H NMR: Proton NMR provides information on the hydrogen environments within the molecule. For ethoxy groups in silanes, the methylene (B1212753) (-O-CH₂-) protons typically appear as a quartet, while the methyl (-CH₃) protons appear as a triplet. ichemical.com For a related compound, methyltriethoxysilane, the ¹H NMR spectrum shows characteristic shifts for the methyl and ethoxy groups. chemicalbook.com In reaction monitoring, the disappearance of signals corresponding to the ethoxy groups and the appearance of new signals can indicate hydrolysis and condensation.
¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the ethoxy group and the acetoxymethyl group can be readily identified. chemicalbook.comoregonstate.edu For instance, in similar triethoxysilanes, the methylene carbon of the ethoxy group resonates at a different frequency than the methyl carbon. chemicalbook.com
²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying the hydrolysis and condensation of silanes. unavarra.es The chemical shift of the silicon atom is highly sensitive to its local environment, specifically the number of attached hydroxyl groups and siloxane bridges. ucsb.edu The hydrolysis of AMTES to form hydroxymethyltriethoxysilane and its subsequent condensation can be observed by the appearance of new peaks in the ²⁹Si NMR spectrum. researchgate.net For example, a signal at -52.9 ppm has been reported for hydroxymethyltriethoxysilane. gelest.com The formation of oligomers and cross-linked structures is indicated by the appearance of signals at different chemical shifts, corresponding to silicon atoms with varying numbers of siloxane bonds. researchgate.netscispace.com
| Nucleus | Typical Chemical Shift (ppm) (Based on similar silanes) | Structural Information |
| ¹H | Quartet for -O-CH ₂-; Triplet for -CH ₃ | Confirms the presence and structure of ethoxy groups. |
| ¹³C | Distinct signals for -O-C H₂-, -C H₃, and acetoxymethyl carbons | Provides information on the carbon framework. |
| ²⁹Si | Varies significantly with substitution (-50 to -70 for monomers and oligomers) | Directly monitors the extent of hydrolysis and condensation. |
X-ray Photoelectron Spectroscopy for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material's surface. wikipedia.org This makes it ideal for analyzing surfaces modified with AMTES.
When a surface is treated with AMTES, XPS can detect the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s regions provide information about the chemical bonding. The Si 2p binding energy is particularly informative. For organic silicon compounds, the Si 2p peak is typically found around 102 eV. thermofisher.com A shift to higher binding energies, such as 103.5 eV, is characteristic of SiO₂ formation, indicating complete condensation of the silane (B1218182) into a silica-like network on the surface. thermofisher.comresearchgate.net The ratio of nitrogen to silicon (N:Si) can be used to estimate the thickness of the silane coating if the analysis depth of XPS is greater than the coating thickness. strath.ac.uk XPS is also instrumental in studying the reaction steps involved in bonding other molecules, like chitosan, to a titanium surface using a silane coupling agent. nih.gov
| Element | Core Level | Typical Binding Energy (eV) | Interpretation for AMTES-modified Surfaces |
| Silicon | Si 2p | ~102 | Presence of organosilane. |
| Silicon | Si 2p | ~103.5 | Formation of a silica-like (SiO₂) network. |
| Oxygen | O 1s | Varies | Can distinguish between Si-O-Si, Si-O-C, and C=O environments. |
| Carbon | C 1s | Varies | Can differentiate between alkyl and acetoxy carbons. |
X-ray Diffraction Techniques for Crystalline Structure and Morphology
X-ray Diffraction (XRD) is primarily used to analyze the crystalline structure of materials. While AMTES itself is a liquid, XRD becomes relevant when analyzing the structure of materials that have been modified with it. For instance, if AMTES is used to treat a crystalline substrate or is incorporated into a crystalline matrix, XRD can be used to determine if the treatment affects the substrate's crystallinity or if new crystalline phases are formed. In the context of sol-gel processes involving silanes, XRD can be used to study the evolution of crystalline phases upon heat treatment of the resulting xerogel.
Microscopic and Morphological Characterization of Modified Surfaces and Materials
Microscopy techniques provide direct visualization of the surface topography and nanostructure of materials modified with AMTES, offering a complementary perspective to spectroscopic methods.
Electron Microscopy (SEM, HRTEM) for Surface Topography and Nanostructure
Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface morphology of materials at the micro- and nanoscale. nih.gov When a surface is coated with a silane, SEM can reveal the uniformity and texture of the coating. For example, studies on other aminosilanes have shown that the coating may not be uniform but can form "islands" on the surface. lehigh.edu The size and distribution of these features can be influenced by deposition conditions. SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDX), can also provide elemental mapping of the surface, confirming the distribution of silicon from the silane treatment. nih.govresearchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides even higher magnification than SEM, allowing for the visualization of structures at the atomic level. While specific HRTEM studies on AMTES were not found in the provided results, this technique would be valuable for examining the nanostructure of thin films or nanoparticles prepared using AMTES. It could potentially reveal the arrangement of the polysiloxane network and the interface between the silane coating and the substrate at the nanoscale.
Atomic Force Microscopy for Surface Roughness and Localized Properties
Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique used to generate three-dimensional topographical images of a material's surface at the nanoscale. icspicorp.comtribology.rs In the context of Acetoxymethyltriethoxysilane systems, AFM is instrumental in quantifying the changes in surface roughness and topography of substrates following silanization. This analysis is critical for applications where surface smoothness, adhesion, and uniformity are paramount.
The technique operates by scanning a sharp probe, attached to a cantilever, across the sample surface. icspicorp.comtribology.rs The interaction forces between the probe tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a detailed topographical map. tribology.rsoamjms.eu Unlike some other microscopy techniques, AFM can provide quantitative data on surface features without complex sample preparation like staining or coating. oamjms.eu
Research on various substrates treated with silane coupling agents demonstrates the utility of AFM in this field. The primary parameters derived from AFM analysis are the average roughness (Ra) and the root-mean-square roughness (Rq), which provide quantitative measures of surface texture. researchgate.net For instance, studies on different materials show that surface treatments, including the application of silane-based coatings, significantly alter these roughness parameters. oamjms.eu The analysis can reveal whether the silane forms a uniform, smooth monolayer or aggregates into a rougher, less homogeneous film. This information is crucial for controlling the interfacial properties of materials used in composites, coatings, and biomedical devices. nih.gov
Localized properties can also be probed using advanced AFM modes. For example, by analyzing phase images in tapping mode AFM, variations in surface adhesion and viscoelasticity can be mapped. Photothermal AFM-IR combines the high spatial resolution of AFM with the chemical identification capabilities of infrared (IR) spectroscopy, allowing for nanoscale chemical characterization to be correlated with topographical features. bruker.com This would enable researchers to not only see the structure of an this compound-derived film but also to confirm its chemical identity at specific locations on the surface.
Table 1: Key Surface Roughness Parameters Obtained from AFM Analysis
| Parameter | Description | Typical Application in Silane Systems |
|---|---|---|
| Ra (Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | Quantifying the overall smoothness of the silane coating. |
| Rq (Root Mean Square Roughness) | The square root of the average of the squared profile height deviations from the mean line. | More sensitive to large peaks and valleys than Ra. |
| Rz | The average distance between the highest peak and lowest valley in five sampling lengths. | Assessing the uniformity and presence of significant surface defects. |
| 3D Topography | A three-dimensional visual representation of the surface. | Visualizing the homogeneity, grain structure, and coverage of the silane layer. |
Thermal Analysis Techniques for Material Stability and Transformation Studies
Thermogravimetric Analysis and Differential Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for evaluating the thermal stability and decomposition behavior of materials like this compound. libretexts.org TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA detects the temperature difference between a sample and an inert reference as they are heated, revealing exothermic and endothermic events. libretexts.orgcam.ac.uk
When analyzing organically modified siloxanes, TGA curves typically show distinct mass loss steps. cuny.edu The first, often occurring at lower temperatures (e.g., 150-280°C), is generally attributed to the removal of adsorbed water, residual solvents like ethanol, or unreacted precursors. cuny.eduresearchgate.net Subsequent mass loss at higher temperatures corresponds to the decomposition and pyrolysis of the organic moieties—in this case, the acetoxymethyl and ethoxy groups. cuny.edu The final residual mass typically corresponds to the inorganic silica (B1680970) (SiO₂) content. libretexts.org For silane monolayers on substrates, TGA can help determine the grafting density and thermal stability of the coating. researchgate.net The stability is influenced by the nature of the organic group; for example, some alkylsilanes are stable up to 573 K, while certain fluorinated silanes may begin to decompose at more moderate temperatures between 373 K and 423 K. nih.govmdpi.com
DTA provides complementary information. wikipedia.org Endothermic peaks in a DTA curve correspond to processes like melting, evaporation, or desorption, while exothermic peaks indicate processes like crystallization, curing, or oxidation. wikipedia.orgnih.gov For a material like this compound, an exothermic peak in the DTA curve would likely correspond to the oxidative pyrolysis of the organic groups, a process that has been observed for similar methyl-substituted silicas. cuny.edu The combination of TGA and DTA, often performed simultaneously (TGA-SDT), provides a comprehensive profile of the material's thermal behavior. Evolved Gas Analysis (EGA), where the gases released during decomposition are analyzed by mass spectrometry (TGA-MS) or infrared spectroscopy (TGA-IR), can precisely identify the decomposition products at each stage. eag.com
Table 2: Representative Thermal Events for Organically Modified Siloxanes
| Temperature Range (°C) | Technique | Observed Event | Interpretation |
|---|---|---|---|
| 50 - 250 | TGA | Mass Loss | Removal of adsorbed water and residual solvents (e.g., ethanol). researchgate.net |
| 250 - 350 | TGA | Mass Loss | Condensation of residual silanol (Si-OH) and alkoxy (Si-OR) groups. researchgate.net |
| 300 - 550 | TGA/DTA | Mass Loss / Exothermic Peak | Decomposition and oxidative pyrolysis of organic functional groups. cuny.eduresearchgate.net |
| > 700 | TGA | Stable Residual Mass | Formation of stable inorganic residue (e.g., silica). researchgate.net |
Computational Chemistry and Theoretical Modeling of this compound and Its Derivatives
Quantum Chemical Calculations for Reaction Energetics and Mechanisms
Quantum chemical calculations are a powerful tool for investigating the reactivity of molecules like this compound at the electronic level. rsc.org These methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and thereby predict reaction energetics and elucidate mechanisms. core.ac.ukresearchgate.net
For silane chemistry, quantum calculations can provide insight into hydrolysis and condensation reactions, which are fundamental to the formation of siloxane films. Calculations can determine the activation energy (Ea) and reaction enthalpy (ΔH) for the stepwise hydrolysis of the triethoxysilane (B36694) group and the subsequent condensation to form Si-O-Si bonds. Such calculations have been used to explore similar reactions, for example, the addition of triethoxysilane to other molecules, where the activation energy for bond formation was calculated to be in the range of 40-48 kJ/mol. lp.edu.ua
These theoretical studies help in understanding the influence of substituents, solvents, and catalysts on reaction rates. bohrium.com By modeling the transition state structures, researchers can understand the steric and electronic factors that govern the reaction pathway. nih.gov The data generated from these calculations, including reaction energies and optimized molecular geometries, are crucial for building more complex models, such as microkinetic models, and for designing new silane derivatives with tailored reactivity. umd.edutru.ca
Table 3: Parameters from Quantum Chemical Calculations for Silane Reactions
| Parameter | Description | Significance for this compound |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts the rate of hydrolysis and condensation reactions. nih.gov |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction (exothermic or endothermic). | Determines the thermodynamic favorability of siloxane bond formation. lp.edu.ua |
| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the steric and electronic details of the reaction mechanism. core.ac.uk |
| Zero-Point Energy (ZPE) | The vibrational energy that a molecule possesses even at absolute zero temperature. | Used to refine the accuracy of calculated activation energies and enthalpies. nih.gov |
Molecular Dynamics Simulations for Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD is particularly valuable for understanding its behavior at interfaces, such as its interaction with a substrate surface (e.g., silica, metal oxide) or its arrangement in a solvent. mdpi.com
MD simulations can model the process of silane adsorption onto a surface from a solution. These simulations provide detailed insights into molecular orientation, diffusion, and interaction energies at the interface. mdpi.comescholarship.org For example, a simulation could track the ethoxy groups of this compound interacting with hydroxyl groups on a silica surface, leading to hydrogen bonding and subsequent covalent bond formation after hydrolysis. The simulations can reveal how molecules pack and order themselves to form a self-assembled monolayer (SAM), and how factors like temperature, solvent, and surface chemistry affect the final structure and density of the silane layer. mdpi.com
Key outputs from MD simulations include the diffusion coefficient, which describes the mobility of silane molecules at the interface, and the interfacial energy, which quantifies the strength of the interaction between the silane layer and the substrate. mdpi.com This information is critical for predicting the mechanical and chemical stability of the resulting coating and for optimizing the deposition process for various applications. umn.eduhuji.ac.il
Table 4: Properties Investigated by Molecular Dynamics Simulations at Interfaces
| Property | Description | Relevance to this compound Systems |
|---|---|---|
| Molecular Orientation | The average alignment of silane molecules relative to the substrate surface. | Determines the surface energy and chemical functionality of the coating. |
| Diffusion Coefficient | A measure of the rate at which molecules move across the surface. | Influences the kinetics of film formation and the ability of the film to self-heal defects. mdpi.com |
| Interfacial Energy | The excess energy at the interface between the silane layer and the substrate. | Relates to the adhesion strength and stability of the silane coating. mdpi.com |
| Density Profile | The distribution of molecules as a function of distance from the interface. | Characterizes the thickness and structure of the adsorbed silane layer. |
Microkinetic Modeling for Catalytic Processes
Microkinetic modeling is a computational approach that uses fundamental principles to describe the rates of individual elementary reaction steps in a complex catalytic process. mpg.de This technique bridges the gap between theoretical calculations and experimental observations, providing a detailed understanding of reaction mechanisms and kinetics on a catalyst surface. kit.edu
This compound can be used to functionalize surfaces, for example, by immobilizing catalytic species. gelest.com In such a system, microkinetic modeling can be employed to understand and optimize the performance of the catalyst. The model consists of a network of all plausible elementary steps, including adsorption of reactants, surface diffusion, surface reactions, and desorption of products. researchgate.net
Table 5: Components of a Microkinetic Model for a Catalytic Process
| Component | Description | Role in Modeling this compound-Modified Catalysts |
|---|---|---|
| Reaction Mechanism | A sequence of elementary reaction steps (e.g., adsorption, desorption, surface reaction). kit.edu | Describes the complete pathway from reactants to products on the catalytic surface. |
| Rate Parameters | Activation energies and pre-exponential factors for each elementary step. researchgate.net | Quantifies the intrinsic speed of each step; can be derived from quantum chemistry. |
| Active Site Description | A definition of the nature and number of catalytic sites on the surface. mpg.de | Represents the locations where catalysis occurs on the functionalized surface. |
| Thermodynamic Properties | Adsorption enthalpies and entropies of surface species. | Ensures thermodynamic consistency within the reaction network. kit.edu |
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches in Acetoxymethyltriethoxysilane Synthesis and Application
The push for environmental stewardship is reshaping the chemical industry, with a strong emphasis on developing sustainable synthesis routes and applications for essential compounds like this compound.
Green Synthesis Pathways: Traditional synthesis methods for organosilanes often rely on energy-intensive processes and chlorinated compounds, which raise environmental concerns. researchgate.net Emerging research focuses on greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. griffith.edu.auarkema.com Key avenues include:
Biocatalysis: The use of enzymes to catalyze the formation of organosilicon compounds is a promising frontier. gelest.comresearchgate.net Biocatalytic processes can offer high selectivity and efficiency under mild conditions, potentially providing a sustainable route to manufacturing this compound and other functional silanes. gelest.comlp.edu.ua
Eco-friendly Catalysts: Research into solid, reusable catalysts, such as proton-exchanged montmorillonite (B579905) clays (B1170129) (Maghnite-H+), has shown success in the polymerization of other functional silanes without the need for harsh solvents or high temperatures. lp.edu.uaresearchgate.net This approach offers a less expensive and environmentally benign alternative to traditional noxious and corrosive catalysts like Brønsted and Lewis acids. lp.edu.ua
Renewable Feedstocks: A long-term goal in green chemistry is the substitution of petroleum-based feedstocks with bio-based alternatives. Research is exploring the use of biomass-derived molecules to construct the organic functional groups of silanes, which would significantly lower the carbon footprint of compounds like this compound. mdpi.com
Sustainable Applications: Beyond its synthesis, the application of this compound is being re-examined through the lens of sustainability.
Eco-Friendly Coatings: There is a pressing need for durable, fluorine-free water-repellent finishes as alternatives to environmentally persistent per- and poly-fluoroalkyl substances (PFASs). Silane-based formulations, including those using water-borne sol-gel processes, are being developed as sustainable and scalable routes to high-performance, water-repellent finishes for textiles and other surfaces. mdpi.com
Recyclable and Degradable Polymers: this compound can act as a coupling agent in composites, and future research aims to use such agents to create more sustainable polymer systems. This includes developing composites that are more easily recycled or designing polymers with intentionally degradable linkages, such as poly(silyl ether)s, which can be hydrolyzed under specific conditions. mdpi.comamazonaws.com Compatibilizers play a crucial role in boosting the mechanical properties of recycled mixed-polymer feedstocks, enabling the use of lower-cost and more sustainable materials. amazonaws.com
The table below summarizes key green chemistry approaches relevant to this compound.
| Approach | Description | Potential Benefits |
| Biocatalysis | Use of enzymes to mediate the synthesis of organosilanes. | High selectivity, mild reaction conditions, reduced energy consumption. |
| Eco-Catalysts | Employment of solid, reusable catalysts like treated clays. | Avoids toxic and corrosive reagents, simplifies purification, solvent-free options. |
| Renewable Feedstocks | Synthesis using biomass-derived precursors instead of petrochemicals. | Reduced carbon footprint, alignment with circular economy principles. |
| Low-VOC Formulations | Development of water-based systems for coating applications. | Minimized emission of volatile organic compounds (VOCs), improved workplace safety. |
Advanced Functionalization and Tailoring for Next-Generation Materials
The core strength of this compound lies in its dual functionality, which allows it to bridge inorganic and organic materials. gelest.com Future research is focused on precisely tailoring this functionality to create advanced materials with "smart" or enhanced properties.
Surface Engineering and Functionalization: The ability to modify surfaces at the molecular level is critical for creating new materials. neliti.com Silane (B1218182) coupling agents are central to this effort, enabling the covalent bonding of functional moieties onto various substrates. mdpi.com
Smart Coatings: Research is intensely focused on developing smart coatings that can respond to environmental stimuli. researchgate.netneliti.com This includes self-healing coatings that repair damage to prevent corrosion and self-cleaning superhydrophobic surfaces. researchgate.netmdpi.com Functionalization with silanes is a key strategy to create these properties, for example, by incorporating microcapsules containing healing agents or by creating specific surface nanostructures. researchgate.netresearchgate.netmdpi.com
Controlled Release Systems: The functional groups on silanes can be modified to control the adsorption and subsequent release of active molecules. In research involving other functional silanes, mesoporous silica (B1680970) nanoparticles have been functionalized to modulate the release of antiviral drugs, demonstrating a strategy that could be adapted for this compound in pharmaceutical or agricultural applications. nih.gov
Tailoring for Polymer Composites: By altering the organic group of the silane, the properties of polymer composites can be precisely controlled. The acetoxy group of this compound can be a precursor for further chemical modification, allowing for the introduction of a wide range of functionalities. This could include grafting polymer chains with specific properties or attaching molecules that enhance thermal stability, flame retardancy, or biocompatibility. mdpi.com
The following table outlines potential functionalization strategies and their impact on material properties.
| Functionalization Strategy | Target Application | Resulting Material Property |
| Incorporation of Self-Healing Moieties | Protective Coatings | Autonomous repair of scratches, enhanced corrosion resistance. researchgate.net |
| Creation of Hierarchical Surfaces | Smart Surfaces | Superhydrophobicity, self-cleaning capabilities. researchgate.net |
| Modification for Drug Adsorption | Drug Delivery | Controlled release of therapeutic agents. nih.gov |
| Grafting of Biocompatible Polymers | Medical Implants | Improved tissue integration, reduced foreign body response. |
Interdisciplinary Research Integrating this compound Chemistry with Advanced Technologies
The future impact of this compound will be significantly amplified by its integration into interdisciplinary research fields, combining chemistry with materials science, biology, and electronics.
Biomedical and Tissue Engineering: Silane chemistry is a cornerstone of surface modification for biomedical devices. mdpi.com
Biocompatible Implants: A major challenge for medical implants is ensuring long-term integration with surrounding tissue and preventing bacterial infection. mdpi.com Surfaces can be functionalized with silanes to covalently immobilize biomolecules that promote cell adhesion and growth or possess antibacterial properties, thereby improving the success rate of dental and orthopedic implants. mdpi.comnih.gov
Advanced Drug Delivery: Functionalized nanomaterials, such as silica or polymer nanoparticles, are being developed as carriers for targeted drug delivery. griffith.edu.auresearchgate.netgriffith.edu.au Silanes like this compound can be used to modify the surface of these nanocarriers to improve their stability, control drug release, and target specific cells or tissues. researchgate.netmdpi.com
Advanced Electronics and Sensors: The unique properties of organosilanes make them valuable in the fabrication of next-generation electronic devices.
Flexible Electronics: There is a growing demand for flexible and wearable sensors for health monitoring and human-machine interfaces. mdpi.comnih.govrsc.orgmdpi.com The development of these devices relies on creating robust interfaces between flexible polymer substrates and conductive or sensing materials. Silane coupling agents can enhance the adhesion and durability of these critical interfaces. mdpi.com
Biosensors: Silanization is a key step in the biofunctionalization of sensor surfaces (e.g., silica-based transducers). nih.gov It provides a stable platform for immobilizing bioreceptors like antibodies or enzymes that can specifically detect target analytes, from disease biomarkers to environmental toxins. nih.gov
Nanotechnology: At the nanoscale, surface properties dominate material behavior. This compound and similar compounds are enabling tools for the bottom-up construction of functional nanostructures. gelest.com They are used to create self-assembled monolayers (SAMs) that can precisely control the surface chemistry of nanoparticles, nanowires, and other nanomaterials, tailoring them for applications in catalysis, optics, and nanoelectronics. gelest.com
The table below details the role of this compound chemistry in various advanced technologies.
| Technology Area | Role of this compound Chemistry | Example Application |
| Biomedical Implants | Surface functionalization to enhance biocompatibility and prevent infection. | Coating on titanium dental implants to improve osseointegration. mdpi.com |
| Drug Delivery | Surface modification of nanocarriers for targeted and controlled release. | Functionalizing silica nanoparticles to carry and release cancer therapeutics. researchgate.netgriffith.edu.au |
| Flexible Sensors | Adhesion promoter between flexible substrates and active electronic layers. | Ensuring durability of wearable sensors for monitoring vital signs. mdpi.comrsc.org |
| Biosensors | Covalent immobilization of biorecognition molecules onto sensor surfaces. | Attaching antibodies to a silicon chip for disease diagnosis. nih.gov |
| Nanotechnology | Formation of self-assembled monolayers to control surface properties. | Modifying nanoparticles for use in advanced composite materials. gelest.com |
Q & A
Q. What protocols ensure safe handling of this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
